1-(3-Chloropropoxy)-3,5-dimethoxybenzene

Description

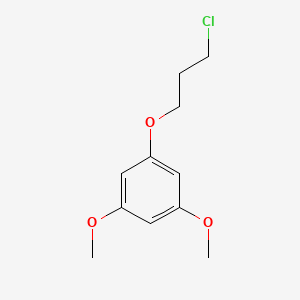

1-(3-Chloropropoxy)-3,5-dimethoxybenzene is a halogenated aromatic ether featuring a 3-chloropropoxy substituent attached to a 3,5-dimethoxybenzene core.

Properties

Molecular Formula |

C11H15ClO3 |

|---|---|

Molecular Weight |

230.69 g/mol |

IUPAC Name |

1-(3-chloropropoxy)-3,5-dimethoxybenzene |

InChI |

InChI=1S/C11H15ClO3/c1-13-9-6-10(14-2)8-11(7-9)15-5-3-4-12/h6-8H,3-5H2,1-2H3 |

InChI Key |

OSPSTFKEHOVIGO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)OCCCCl)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

1-(But-3-en-1-yloxy)-3,5-dimethoxybenzene

- Structure : Replaces the 3-chloropropoxy group with a butenyloxy chain.

- Synthesis: Prepared via nucleophilic substitution of 3,5-dimethoxyphenol with 4-bromo-1-butene (55% yield) .

- Physical Properties : Melting point 104.9–106.3°C, higher than chlorinated analogs due to reduced polarity.

- Applications: Used in intramolecular C–H activation reactions for bicyclic resorcinol synthesis.

1-Cyclohexyl-3,5-dimethoxybenzene

- Structure : Cyclohexyl group instead of chloropropoxy.

- Synthesis : Iron-catalyzed Kumada cross-coupling of 1-chloro-3,5-dimethoxybenzene with cyclohexylmagnesium bromide .

- Reactivity : Enhanced steric bulk reduces electrophilic substitution rates compared to linear alkoxy chains.

(E)-Methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoate

- Structure: Shares the 3-chloropropoxy group but includes additional cyano and ester functionalities.

- Synthesis : Trifluoroacetic acid-mediated coupling under nitrogen, demonstrating compatibility of the 3-chloropropoxy group with sensitive functional groups .

3,5-Dimethoxybenzyl Chloride (CAS 6652-32-0)

- Structure : Chloromethyl substituent instead of chloropropoxy.

- Physical Properties : Melting point 46–48°C, lower than chloropropoxy analogs due to shorter chain length .

- Applications: Key intermediate in cannabinoid synthesis (e.g., CBGV, CBGB) via Wittig reactions .

Halogenation Effects: Chlorine vs. Bromine

- 1-(Bromomethyl)-3,5-dimethoxybenzene :

- 1-Chloro-3,5-dimethoxybenzene (CAS 7051-16-3) :

Functional Group Comparisons

Spectroscopic and Analytical Data

- NMR Trends :

- Mass Spectrometry : Halogenated analogs show characteristic isotopic patterns (e.g., Cl: 3:1 M/M+2 ratio) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.